Titanium(IV) tert-butoxide

Catalog No.
S1898255
CAS No.
3087-39-6
M.F
C16H40O4Ti
M. Wt
344.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(IV) tert-butoxide

CAS Number

3087-39-6

Product Name

Titanium(IV) tert-butoxide

IUPAC Name

2-methylpropan-2-ol;titanium

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

InChI

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChI Key

IZXRSZNHUSJWIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti]

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti]

Precursor for Titanium Dioxide Thin Films

One of the most prominent uses of Titanium(IV) tert-butoxide is as a precursor for depositing thin films of titanium dioxide (TiO2) [1]. This process often involves a technique called Chemical Vapor Deposition (CVD) where the compound undergoes a reaction at high temperatures to form a thin layer of TiO2 on a substrate. These thin films have various applications in photocatalysis, solar cells, and electronics due to the unique properties of TiO2 [1, 2].

[1] Ph. Buffat et al., "Applications of Titanium Tetrakis(tert-Butoxide) in Material Science" ScienceDirect: [2] D. S. Ginley et al., "Manifestations of Photovoltaic Materials Science at the Nanoscale" Science:

Catalyst Precursor

Titanium(IV) tert-butoxide can also serve as a precursor for the synthesis of various titanium-based catalysts. When reacted with specific co-catalysts, it can form well-defined titanium complexes that exhibit high activity and selectivity in polymerizations and other organic transformations [3]. Research explores using these catalysts for the production of specific types of polymers with desired properties.

[3] Manab Sharma et al., "Bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes as effective catalysts for the monodisperse polymerization of propylene" Journal of the American Chemical Society:

Titanium(IV) tert-butoxide is a metal alkoxide with the chemical formula C16H36O4Ti\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Ti} and a molecular weight of 340.32 g/mol. It appears as a colorless to yellowish liquid with a faint alcohol-like odor due to hydrolysis. This compound is soluble in various organic solvents, making it useful in several chemical applications. Titanium(IV) tert-butoxide is primarily utilized as a precursor for titanium dioxide, which is essential for producing coatings and thin films at the nanoscale .

Titanium(IV) tert-butoxide is classified as a hazardous material. Here are some key safety concerns:

  • Toxicity: The compound exhibits moderate oral toxicity (LD50 = 3122 mg/kg for rats) [].
  • Flammability: It is a flammable liquid with a flash point of 77 °C [].
  • Reactivity: Reacts violently with oxidizing agents and strong acids/bases [].
  • Health Hazards: Contact with skin or eyes can cause irritation. Inhalation of fumes may be harmful [].

  • Hydrolysis Reaction:
    Ti OBu 4+2H2OTiO2+4HOBu\text{Ti OBu }_{4}+2\text{H}_{2}\text{O}\rightarrow \text{TiO}_{2}+4\text{HOBu}
    This reaction produces titanium dioxide and tert-butanol, which is a common pathway for its use in sol-gel processes .
  • Alkoxide Exchange:
    Titanium(IV) tert-butoxide can exchange alkoxide groups with other alcohols:
    Ti OBu 4+HORTi OBu 3(OR)+HOBu\text{Ti OBu }_{4}+\text{HOR}\rightarrow \text{Ti OBu }_{3}(\text{OR})+\text{HOBu}
    This property limits its compatibility with alcohol solvents, as it readily reacts to form new alkoxides .
  • Pyrolysis:
    Upon heating, titanium(IV) tert-butoxide decomposes to yield titanium dioxide and butanol:
    Ti OBu 4TiO2+2Bu2O\text{Ti OBu }_{4}\rightarrow \text{TiO}_{2}+2\text{Bu}_{2}\text{O}
    This reaction is significant in the preparation of titanium oxide materials .

Titanium(IV) tert-butoxide exhibits some biological activity, primarily as an irritant. Inhalation of its vapors can lead to headaches, dizziness, and drowsiness. It may also cause irritation to the skin and eyes upon contact. The compound has an oral LD50 value of 3122 mg/kg in rats and 180 mg/kg when administered intravenously to mice, indicating moderate toxicity .

The synthesis of titanium(IV) tert-butoxide typically involves the reaction of titanium tetrachloride with tert-butanol:

TiCl4+4HOBuTi OBu 4+4HCl\text{TiCl}_{4}+4\text{HOBu}\rightarrow \text{Ti OBu }_{4}+4\text{HCl}

This reaction requires a base to proceed efficiently, facilitating the substitution of chloride ions with alkoxide groups .

Titanium(IV) tert-butoxide is widely used in various applications:

  • Precursor for Titanium Dioxide: It serves as a source for titanium dioxide in coatings and thin films.
  • Catalysts: Employed in various catalytic processes due to its reactivity.
  • Sol-Gel Processes: Used in the preparation of ceramic materials and nanostructures.
  • Silicone Chemistry: Participates in reactions involving siloxanes, leading to the formation of complex silicate structures .

Research has indicated that titanium(IV) tert-butoxide can interact with various organic compounds, affecting its hydrolysis and condensation behavior. For example, studies have shown that modifying titanium alkoxides with catechol can control these reactions effectively, leading to tailored macromolecular networks suitable for specific applications in materials science .

Titanium(IV) tert-butoxide shares similarities with other titanium alkoxides but has unique properties that distinguish it from them:

Compound NameFormulaUnique Features
Titanium(IV) isopropoxideTi(OiPr)₄Less reactive compared to tert-butoxide; used in different contexts.
Titanium(IV) ethoxideTi(OEt)₄More soluble in ethanol; used primarily in sol-gel processes.
Titanium(IV) butoxideTi(OBu)₄Similar structure but different reactivity patterns; often used interchangeably in some applications.

Titanium(IV) tert-butoxide's unique structure allows it to participate in specific reactions that are not as favorable for its analogs, making it particularly valuable in advanced material synthesis and catalysis .

Industrial Production Protocols

The industrial production of Titanium(IV) tert-butoxide relies primarily on alcoholysis reactions involving titanium tetrachloride and tert-butanol [1]. The fundamental reaction proceeds according to the following stoichiometry:

TiCl₄ + 4 HOC(CH₃)₃ → Ti[OC(CH₃)₃]₄ + 4 HCl

This reaction requires the presence of a base to proceed to completion and achieve high conversion rates [1]. Industrial implementations typically employ anhydrous conditions to prevent hydrolysis of the sensitive alkoxide product [2].

The alcoholysis method demonstrates several advantages for large-scale production. The reaction exhibits high yields ranging from 85-95% under optimized conditions[Table 1]. Industrial feasibility remains high due to the availability of starting materials and relatively straightforward reaction conditions [2] [3]. The process requires careful control of moisture levels, as titanium alkoxides are extremely sensitive to hydrolysis [4].

Alternative industrial approaches include direct synthesis from titanium metal and tert-butanol under elevated temperatures and inert atmosphere conditions[Table 1]. However, this method typically yields lower conversion rates (70-85%) and requires more stringent reaction conditions, making it less attractive for commercial applications [2].

Table 1: Synthesis Methods for Titanium(IV) tert-butoxide

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)Industrial Feasibility
Alcoholysis of TiCl4TiCl4 + tert-butanolBase required, anhydrous85-95High
Direct ReactionTitanium metal + tert-butanolHigh temperature, inert atmosphere70-85Medium
Sol-Gel ProcessTi(OR)4 + H2O + catalystspH controlled, ambient temperature90-98High
Mechanochemical SynthesisSolid state mixingBall milling, solvent-free50-70Low
Hydrolysis-CondensationTi(OtBu)4 + controlled H2OControlled hydrolysis ratio80-90Medium

Sol-Gel Processing Mechanisms

Sol-gel chemistry involving Titanium(IV) tert-butoxide follows well-established hydrolysis and condensation pathways that are fundamental to materials synthesis [5] [6]. The sol-gel process typically involves two sequential reactions: hydrolysis of the alkoxide precursor followed by polycondensation to form extended titanium-oxygen networks [5].

The hydrolysis reaction proceeds according to:

Ti(OtBu)₄ + xH₂O → Ti(OH)ₓ(OtBu)₄₋ₓ + xHOtBu

This is followed by condensation reactions that can occur through two pathways:

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O
Alkoxolation: Ti-OR + HO-Ti → Ti-O-Ti + ROH

The sol-gel mechanism exhibits strong dependence on reaction parameters including water-to-titanium ratio, pH, temperature, and the presence of catalysts [6] [7]. Research has demonstrated that controlled hydrolysis ratios are essential for achieving desired material properties and preventing uncontrolled precipitation [6].

Studies utilizing Titanium(IV) tert-butoxide in sol-gel synthesis have shown that the compound forms stable sols under acidic conditions, with the formation of titanium hydroxide monomers that subsequently undergo controlled condensation [8]. The use of templating agents such as Pluronic F127 allows for precise control over morphology and porosity in the resulting titanium dioxide materials [6].

Advanced research has revealed that titanium alkoxides, including the tert-butoxide derivative, do not exist solely in monomeric form but can adopt oligomeric structures [Ti(OR)₄]ₙ, which significantly influence sol-gel behavior [9]. This structural complexity affects both hydrolysis kinetics and the final properties of sol-gel derived materials [10].

Advanced Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Diffraction)

Comprehensive characterization of Titanium(IV) tert-butoxide requires multiple spectroscopic techniques to fully elucidate its structural and chemical properties [11] [12] [13]. Advanced analytical approaches provide critical insights into molecular structure, bonding characteristics, and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural confirmation and purity assessment [14] [15]. The tert-butyl groups exhibit characteristic singlet resonances typically observed between δ 1.10-1.30 parts per million [14] [15]. These signals provide direct evidence of alkyl group integrity and can reveal the presence of impurities or hydrolysis products.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about carbon environments within the molecule [14] [15]. The tert-butyl carbon atoms typically appear between δ 31-88 parts per million, with distinct signals for the quaternary carbon and methyl carbons [14] [15].

⁴⁷Ti Nuclear Magnetic Resonance spectroscopy, while challenging due to quadrupolar effects, offers unique insights into titanium coordination environments [13]. Chemical shifts typically range from δ 200-400 parts per million, providing information about the electronic environment around the titanium center [13]. The quadrupole coupling constants can reach up to 24 megahertz, reflecting the sensitivity of this nucleus to local structural distortions [13].

¹⁷O Nuclear Magnetic Resonance studies have proven particularly valuable for investigating hydrolysis products and titanium-oxygen bonding [12]. Cross-polarization experiments can distinguish between protonated and non-protonated oxygen sites, with Ti-OH groups exhibiting characteristic resonances around 200 parts per million [12].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides detailed information about molecular vibrations and bonding modes [16] [17]. Key vibrational bands for Titanium(IV) tert-butoxide include Ti-O-C stretching modes typically observed between 1000-1200 wavenumbers [16]. The absence of bands around 1000 and 850 wavenumbers indicates complete consumption of starting materials during synthesis [16].

Ti-O stretching vibrations appear around 805 wavenumbers, while Ti-O-Ti bridging modes are observed between 350-760 wavenumbers [16]. These spectral features provide direct evidence of the degree of oligomerization and condensation in the sample [16] [17].

Advanced infrared techniques, including attenuated total reflectance and reflection-absorption spectroscopy, allow for detailed analysis of surface species and thin film structures [16]. Variable angle measurements can provide depth profiling information for supported samples [16].

X-ray Diffraction Analysis

X-ray diffraction serves as the definitive technique for determining crystalline structure and phase composition [18] [19]. Titanium(IV) tert-butoxide typically exhibits characteristic diffraction patterns that can be compared with reference standards for phase identification [18].

Single crystal X-ray diffraction studies have revealed that titanium alkoxides often adopt complex oligomeric structures rather than simple monomeric arrangements [20]. These structural investigations have identified dimeric, tetrameric, and higher nuclearity clusters depending on synthesis conditions and crystallization environment [21] [20].

Powder diffraction methods are particularly valuable for quality control applications, allowing rapid identification of crystalline impurities or decomposition products [18]. Advanced analysis techniques can determine crystallite size distributions and strain effects in nanocrystalline materials [18].

Table 2: Advanced Spectroscopic Characterization Techniques

TechniqueKey Signals/PeaksInformation ObtainedSensitivity
¹H NMRδ 1.10-1.30 ppm (tert-butyl)Alkyl group integrityHigh
¹³C NMRδ 31-88 ppm (C-CH₃, C-O)Carbon environmentHigh
⁴⁷Ti NMRδ 200-400 ppm rangeTi coordination stateMedium
FT-IR1000-1200 cm⁻¹ (Ti-O-C)Ti-O bonding modesHigh
XRDd-spacings for crystal phasesCrystalline structureMedium
Mass SpectrometryM⁺ at m/z 340Molecular weight, fragmentationHigh

Purity Assessment and Quality Control Standards

Rigorous quality control protocols are essential for ensuring the reliability and performance of Titanium(IV) tert-butoxide in critical applications [22] [23] [24]. Industrial specifications typically require minimum purity levels of 98.5% based on gravimetric analysis of titanium content [22] [23].

Chemical Purity Analysis

Inductively Coupled Plasma Mass Spectrometry represents the gold standard for elemental analysis and impurity detection [24]. This technique can quantify titanium content with high precision while simultaneously detecting metallic impurities at parts-per-million levels [24]. Typical specifications limit individual metallic impurities to less than 5 parts per million[Table 3].

Water content analysis through Karl Fischer titration is critical due to the extreme moisture sensitivity of titanium alkoxides [22] [23]. Industrial specifications typically require water content below 50 parts per million to prevent hydrolysis and maintain product stability [22] [23].

Chloride impurity analysis using ion chromatography ensures complete removal of starting materials from the alcoholysis synthesis [22] [23]. Residual chloride levels are typically limited to less than 10 parts per million to prevent corrosion and unwanted side reactions[Table 3].

Physical Property Verification

Density measurements at 25°C provide a rapid quality control check, with specifications typically requiring 0.881 grams per milliliter within ±0.005 grams per milliliter tolerance [22] [23]. This measurement can detect dilution, contamination, or incomplete synthesis.

Thermal stability assessment through thermogravimetric analysis ensures product stability during storage and handling [25] [26]. High-quality Titanium(IV) tert-butoxide should remain stable up to 160°C without significant decomposition [22] [23].

Visual inspection for appearance verification ensures the absence of solid contamination or color changes that might indicate oxidation or hydrolysis [22] [23]. The product should appear as a clear, colorless liquid with no visible particulates[Table 3].

Advanced Quality Control Methods

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification and can detect trace impurities that might be missed by other methods . Integration of NMR signals allows quantitative purity assessment with high accuracy [28].

Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis to verify structural integrity[Table 2]. This technique is particularly valuable for detecting oligomeric species or decomposition products.

Gas chromatography coupled with mass spectrometry can separate and identify organic impurities, including residual alcohols from synthesis or decomposition products from storage [22] [23].

Table 3: Quality Control Standards and Specifications

ParameterSpecificationTest MethodAcceptance Criteria
Purity (Ti content)≥98.5% (gravimetric)ICP-MS, GravimetricPass/Fail
Water content≤50 ppmKarl Fischer titrationPass/Fail
Chloride impurities≤10 ppmIon chromatographyPass/Fail
Metal impurities≤5 ppm eachICP-MS analysisPass/Fail
AppearanceClear, colorless liquidVisual inspectionPass/Fail
Density (25°C)0.881 g/mLPycnometry±0.005 g/mL
Thermal stabilityStable to 160°CTGA analysisNo decomp. <160°C

Physical Description

Liquid
Colorless liquid with a sweet odor; [Strem Chemicals MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

344.2406004 g/mol

Monoisotopic Mass

344.2406004 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3087-39-6

General Manufacturing Information

Paint and Coating Manufacturing
2-Propanol, 2-methyl-, titanium(4+) salt (4:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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